![molecular formula C13H16N4O3 B2429269 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034528-65-7](/img/structure/B2429269.png)
3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
“3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C13H16N4O3. It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis and Characterization
- 3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds have been synthesized and characterized for their structural and chemical properties. These studies often involve complex reactions with various substrates and reagents to produce novel compounds, highlighting the chemical versatility of this class of molecules (Elewa et al., 2021).
Biological Activity
- Research has been conducted to evaluate the biological activities of these compounds, including their antimicrobial and antitumor potential. This suggests a potential use in developing new therapeutic agents or biological probes (Abdallah, 2007).
Heterocyclic Synthesis
- These compounds have been utilized in the synthesis of various heterocycles, which are structures of significant interest in medicinal chemistry due to their presence in many biologically active molecules. This includes the creation of pyrazoles, pyrimidines, and other related compounds (Černuchová et al., 2005).
Combinatorial Library Synthesis
- The molecule has been used in the development of combinatorial libraries, aiding in the discovery of new compounds with potential pharmaceutical applications. This approach is valuable for rapidly screening a wide range of chemical entities (Kumaravel & Vasuki, 2009).
Antimicrobial Activity
- Studies have shown that derivatives of this compound exhibit antimicrobial properties, suggesting its utility in the development of new antibiotics or antiseptics. This is particularly relevant in the context of increasing antibiotic resistance (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The optimization of similar compounds has resulted in low predicted doses and exposures in humans .
Result of Action
Similar compounds have been shown to have a variety of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
3-[1-(2-ethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-2-19-9-12(18)17-6-3-10(8-17)20-13-11(7-14)15-4-5-16-13/h4-5,10H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQVLUXNKXDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Ethoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile |
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